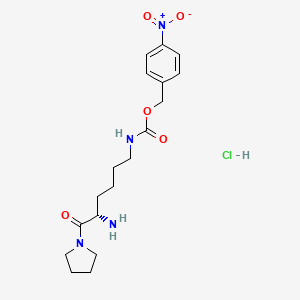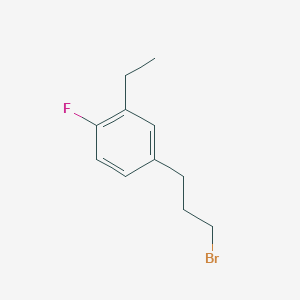
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene typically involves the bromination of 3-ethyl-4-fluorobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like aluminum chloride or iron(III) bromide to facilitate the bromination process. The alkylation step may require a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(3-hydroxypropyl)-3-ethyl-4-fluorobenzene, 1-(3-cyanopropyl)-3-ethyl-4-fluorobenzene, or 1-(3-aminopropyl)-3-ethyl-4-fluorobenzene.
Oxidation: Products like 3-ethyl-4-fluorobenzoic acid or 3-ethyl-4-fluorobenzaldehyde.
Reduction: Products such as 3-ethyl-4-fluorobenzene or 1-(3-propyl)-3-ethyl-4-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with enzymes and receptors. The ethyl group can modulate the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromopropyl)-3-methyl-4-fluorobenzene
- 1-(3-Bromopropyl)-3-ethyl-4-chlorobenzene
- 1-(3-Bromopropyl)-3-ethyl-4-bromobenzene
Uniqueness
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to similar compounds. The combination of the bromopropyl and ethyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H14BrF |
|---|---|
Peso molecular |
245.13 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
GMNAUIRCUMIEBG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CCCBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


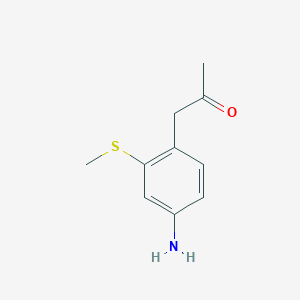
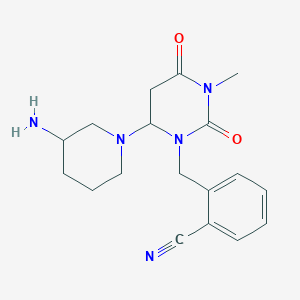



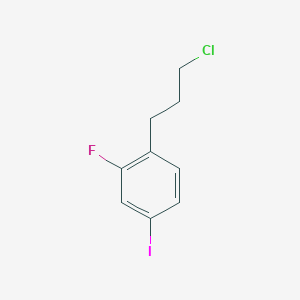
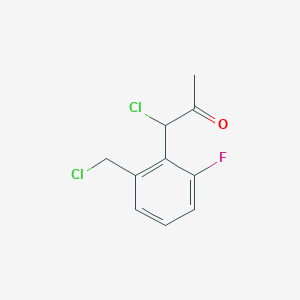
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
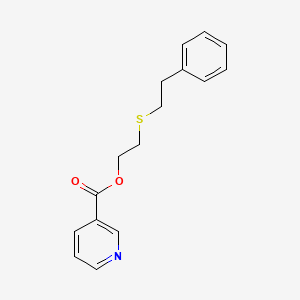

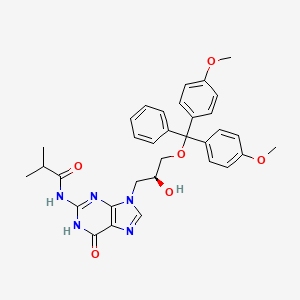
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
